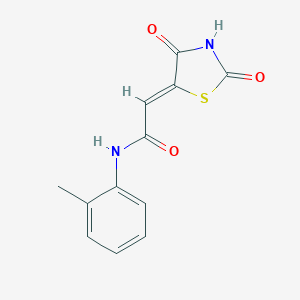

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

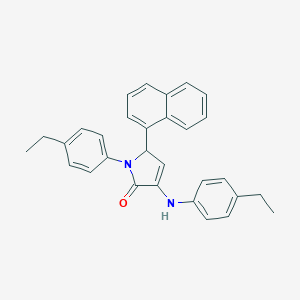

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide, commonly referred to as 'DMT' is a synthetic compound that has gained widespread attention in the scientific community due to its potential applications in various fields. The compound is a thiazolidine derivative that has a unique structure and properties, which make it a promising candidate for research in various fields.

Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

2,4-Thiazolidinedione (2,4-TZD) derivatives, such as 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide, are recognized for their extensive pharmacological properties. These heterocyclic compounds serve as a foundational pharmacophore, offering opportunities for structural modification to combat various clinical disorders. The medicinal perspective of these compounds extends to antimicrobial, antitumor, and antidiabetic agents. In medicinal chemistry, the TZD core is often modified structurally, with common alterations occurring at the N-3 position and the active methylene at C-5. These modifications aim to enhance the therapeutic potential against life-threatening ailments (Singh et al., 2022).

Anticancer Properties

Thiazolidin-4-ones, including 2,4-TZD derivatives, are crucial in the development of novel drug molecules due to their significant biological activities. These compounds have demonstrated potential in treating various conditions, including cancer. The diverse biological properties of these compounds are influenced by different substituents, leading to various therapeutic effects. Structural optimization of thiazolidin-4-one derivatives continues to be a focus in medicinal chemistry, aiming to create more effective drug agents (Mech et al., 2021).

Green Synthesis and Environmental Sustainability

The synthesis of 1,3-thiazolidin-4-one and its derivatives has been a topic of interest since the mid-nineteenth century. Advances in green chemistry methodologies have been developed to obtain these compounds, focusing on environmental sustainability and the reduction of the ecological footprint. The 1,3-thiazolidin-4-one nucleus and its derivatives, including 2,4-TZDs, are of great pharmacological importance and are already present in commercial pharmaceuticals. Research continues to explore these compounds' structural and biological properties and the green synthesis approaches to create them (Santos et al., 2018).

Biological Activity and Pharmacokinetics

Thiazolidine motifs, including 2,4-TZD derivatives, exhibit a wide range of biological properties such as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities. The presence of sulfur in these compounds enhances their pharmacological properties. Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. Thiazolidine derivatives are instrumental in the design of new small molecules with biological activity, serving as a crucial component in probe design and the development of next-generation drug candidates (Sahiba et al., 2020).

Propriétés

IUPAC Name |

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-7-4-2-3-5-8(7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNNUDVJGIQTJK-TWGQIWQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=C2C(=O)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C=C\2/C(=O)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B352858.png)

![{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B352867.png)

![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)

![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)

![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)

![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)

![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)